(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide is a chiral compound belonging to the class of pyrrolidine derivatives. It is characterized by a pyrrolidine ring substituted with a benzyl group and an amide functional group at the 2-position. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly as a building block in the synthesis of biologically active molecules.
The compound can be synthesized from readily available starting materials, including racemic or enantiomerically pure proline derivatives. Various methods have been developed for its synthesis, emphasizing efficiency and yield.
(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide is classified as an amide and a pyrrolidine derivative. It exhibits chirality due to the presence of a stereocenter at the 2-position of the pyrrolidine ring.
Several synthetic routes have been reported for the preparation of (R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide:
The synthesis typically involves several steps, including protection-deprotection strategies for functional groups and purification processes such as recrystallization or chromatography to isolate the desired product.
The molecular structure of (R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide features:
Key structural data includes:
(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide can undergo various chemical reactions, including:
Reactions are typically carried out under controlled conditions to optimize yield and minimize side products. Techniques such as NMR spectroscopy are employed to monitor reaction progress and confirm product identity.
The mechanism by which (R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide exerts its effects may involve interactions with specific biological targets, such as enzymes or receptors. The presence of both a chiral center and an amide bond allows for potential hydrogen bonding and steric interactions that can influence biological activity.
Research indicates that compounds with similar structures may exhibit inhibitory effects on various pathways, making them candidates for therapeutic development against diseases like hypertension or neurological disorders .
Physical properties are often characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess stability under varying temperatures.
(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide finds applications primarily in:
This compound represents a valuable scaffold for further exploration in drug discovery and development, highlighting its significance in contemporary medicinal chemistry research.
The core compound (R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide is systematically named as an amide derivative of the chiral precursor (R)-1-benzylpyrrolidine-2-carboxylic acid (CAS 56080-99-0), where the carboxylic acid group is replaced by a carboxamide functionality (–CONH₂). Its molecular framework integrates a pyrrolidine ring (a five-membered nitrogen heterocycle) with stereochemical integrity at the C2 position, confirmed by the (R) descriptor. The benzyl group (C₆H₅CH₂–) attached to the pyrrolidine nitrogen confers distinctive lipophilicity, while the amide group enhances hydrogen-bonding capacity critical for biological interactions. This structure is represented by the canonical SMILES notation O=C([C@@H]1N(CC2=CC=CC=C2)CCC1)NC
[3] [4].
Table 1: Nomenclature and Identifiers | Naming Style | Identifier | Source |
---|---|---|---|
IUPAC Name | (R)-1-Benzyl-N-(aminocarbonyl)pyrrolidine-2-carboxamide | Derived | |
Common Synonym | (R)-N-Carbamoyl-1-benzylproline amide | MedChemExpress [3] | |
CAS Registry (Precursor) | 56080-99-0 [(R)-1-Benzylpyrrolidine-2-carboxylic acid] | MedChemExpress [3] | |
Molecular Formula | C₁₂H₁₅N₂O (derived from C₁₂H₁₅NO₂ precursor + amide modification) | PubChem [1] | |
Chiral Descriptor | (R)-configuration at C2 of pyrrolidine ring | BLD Pharm [4] |
Pyrrolidine derivatives trace their significance to foundational amino acid research, particularly studies on proline – the proteinogenic pyrrolidine-based amino acid. The 1-benzyl substitution emerged as a strategic modification to modulate steric and electronic properties of the pyrrolidine ring. Early syntheses focused on racemic mixtures, but advances in asymmetric catalysis (e.g., enantioselective hydrogenation) enabled efficient access to chiral intermediates like (R)-1-benzylpyrrolidine-2-carboxylic acid [3]. This precursor became pivotal for synthesizing stereochemically pure amides, driven by the need for conformationally constrained peptidomimetics in drug discovery. Notably, the 1980s–1990s saw explorations of 1-benzylproline amides as enzyme inhibitors and receptor probes, leveraging the pyrrolidine ring’s role in enforcing turn structures within peptide chains [3] [6].
Table 2: Key Milestones in Pyrrolidine Derivative Development | Timeframe | Advancement | Impact on Target Compound |
---|---|---|---|
Pre-1980 | Proline’s conformational biology established | Validated pyrrolidine as a scaffold for rigidity | |
1980s | Asymmetric synthesis of N-alkylproline derivatives | Enabled (R)-enantiomer production [3] | |
1990s–2000s | Amide-functionalized pyrrolidines in peptidomimetics | Rational design of target amide derivatives [6] | |
2010s–Present | Applications in targeted protein degraders | Amide linkage used in PROTAC design [5] |
Chirality at the pyrrolidine C2 position dictates the three-dimensional orientation of the amide group, thereby governing molecular recognition. The (R)-configuration positions the benzyl group and amide moiety in a spatial arrangement distinct from the (S)-enantiomer, leading to divergent biological activities. For example:
Table 3: Chirality-Driven Functional Outcomes | Property | (R)-Enantiomer Advantage | Application Example |
---|---|---|---|
Metabolic Stability | Resistant to chiral proteases | Peptidomimetic therapeutics [6] | |
Target Selectivity | Discriminative binding to D-proline receptors | Neurokinin antagonists [4] | |
Molecular Recognition | Optimal amide orientation for H-bond networks | Enzyme inhibition [2] | |
Catalytic Efficiency | Stereodirected substrate approach | Asymmetric synthesis catalysts [3] |
Comprehensive Compound Listing
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7